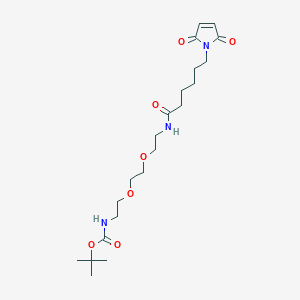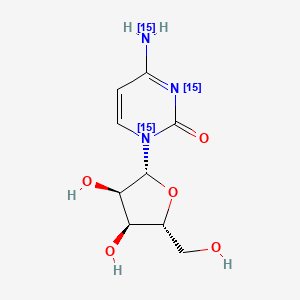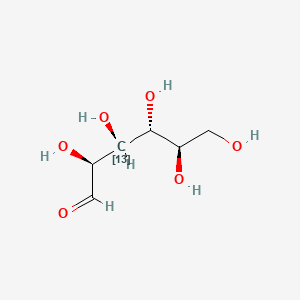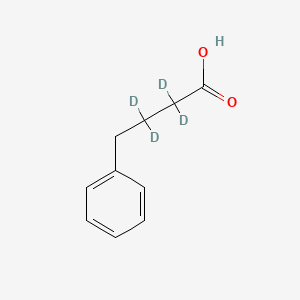![molecular formula C34H32ClCrN4O4 B12395313 3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes a porphyrin ring system coordinated to a chromium ion. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the oxygen-carrying component of hemoglobin. The chromium ion in this compound is in the +2 oxidation state, which is relatively rare and gives the compound unique chemical properties.
準備方法
The synthesis of 3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) typically involves several steps:
Synthesis of the Porphyrin Ring: The porphyrin ring can be synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced through a Friedel-Crafts acylation reaction.
Coordination of Chromium Ion: The final step involves the coordination of the chromium ion to the porphyrin ring. This can be achieved by reacting the porphyrin with a chromium salt, such as chromium(II) chloride, under inert conditions to prevent oxidation of the chromium ion.
化学反応の分析
3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) can undergo various chemical reactions:
Oxidation: The chromium(II) ion can be oxidized to chromium(III) under certain conditions.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The porphyrin ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a model compound for studying the coordination chemistry of chromium and the reactivity of porphyrin complexes.
Biology: The compound can be used to study the interactions of metalloporphyrins with biological molecules, which is relevant for understanding the function of heme proteins.
Medicine: Research into the potential therapeutic applications of metalloporphyrins, including their use as photosensitizers in photodynamic therapy for cancer, often involves compounds like this one.
Industry: The compound’s unique properties make it useful in catalysis and materials science, particularly in the development of new catalytic processes and materials with specific electronic properties.
作用機序
The mechanism of action of 3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) involves its ability to coordinate to various substrates through the chromium ion. This coordination can alter the electronic properties of the substrates, facilitating various chemical reactions. The porphyrin ring system also plays a role in stabilizing the chromium ion and modulating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with other metal ions, organic molecules, or biological macromolecules.
類似化合物との比較
Similar compounds include other metalloporphyrins, such as:
Heme: The iron-containing porphyrin found in hemoglobin.
Chlorophyll: The magnesium-containing porphyrin involved in photosynthesis.
Cobalt Porphyrins: Used in catalysis and as models for vitamin B12.
What sets 3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) apart is the presence of the chromium ion in the +2 oxidation state, which is less common and gives the compound unique reactivity and stability characteristics.
特性
分子式 |
C34H32ClCrN4O4 |
|---|---|
分子量 |
648.1 g/mol |
IUPAC名 |
3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) |
InChI |
InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChIキー |
RBLFTRCBMQTAET-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


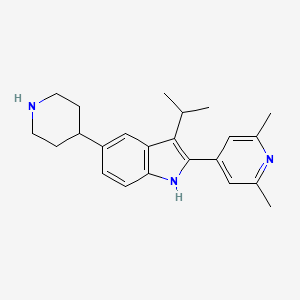
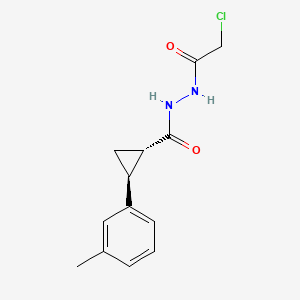
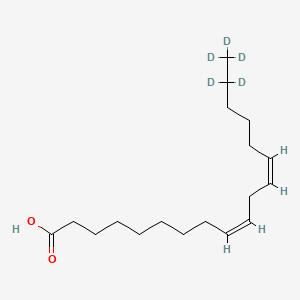
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
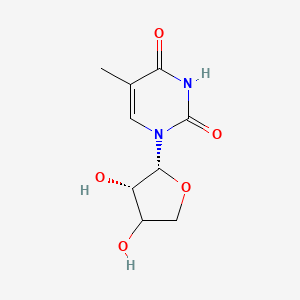
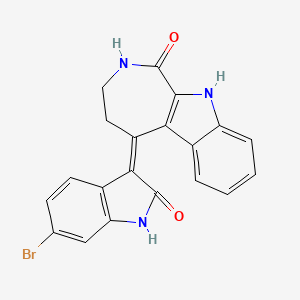
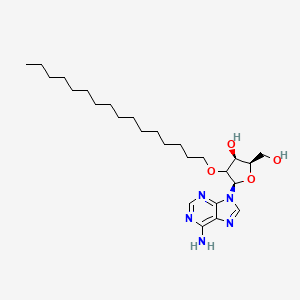
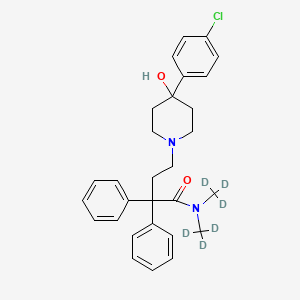
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)

